molecular formula C4H3ClN2O2 B579361 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride CAS No. 15323-68-9

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride

Cat. No.: B579361
CAS No.: 15323-68-9
M. Wt: 146.53
InChI Key: CSTVMCQNLZLFBF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is a heterocyclic compound with the molecular formula C4H3ClN2O2. It features a five-membered ring containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride typically involves the reaction of 4-methyl-1,2,5-oxadiazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxadiazole derivative is treated with thionyl chloride to introduce the carbonyl chloride functional group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c1-2-3(4(5)8)7-9-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTVMCQNLZLFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664494
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-68-9
Record name 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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